N-[2-(oxan-4-ylsulfanyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Description
N-[2-(Oxan-4-ylsulfanyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a phenyl group at position 5 and a carboxamide moiety at position 2. The carboxamide nitrogen is further functionalized with a 2-(oxan-4-ylsulfanyl)ethyl group, introducing a tetrahydropyran (oxane) ring linked via a thioether bond.
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-17(18-8-11-23-14-6-9-21-10-7-14)15-12-16(22-19-15)13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSNDBVNQPECFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materialsSpecific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(oxan-4-ylsulfanyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of phenyl derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The oxazole ring and phenyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Ceapin-A4 and Ceapin-A5 (1,2-Oxazole-3-carboxamides)
- Structure : Ceapin-A4 (N-(1-benzyl-1H-pyrazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide) and Ceapin-A5 (5-(furan-2-yl)-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide) share the 1,2-oxazole-3-carboxamide backbone but differ in the N-substituents (pyrazole derivatives vs. oxane-sulfanyl-ethyl) .
- Key Differences: The oxane-sulfanyl-ethyl group in the target compound may enhance lipophilicity and metabolic stability compared to the pyrazole substituents in Ceapins.
N-(p-Ethyl)phenylsulfonyl-3-[2-(5-phenyl-1,3,4-oxadiazole-2-yl-thio)ethanone]-6-methylindole
- Structure : This compound features a 1,3,4-oxadiazole ring instead of 1,2-oxazole, with a sulfonyl-linked indole moiety .
- The sulfonyl group in this compound is more polar and acidic than the thioether in the target molecule, influencing solubility and pharmacokinetics.
5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives
- Structure : These derivatives contain a 1,3-thiazole core with a sulfonamide group at position 4 and a phenyl substituent at position 5 .
- Key Differences: The thiazole ring (with sulfur and nitrogen) offers different π-electron distribution and hydrogen-bonding capabilities compared to oxazole. The sulfonamide group is a strong hydrogen-bond donor/acceptor, contrasting with the thioether’s hydrophobic character in the target compound.
Functional Group Analysis
Sulfur-Containing Moieties
- Sulfonamide () : The sulfamoylphenyl ethyl group in 3-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide introduces polarity and hydrogen-bonding capacity, likely enhancing aqueous solubility .
Carboxamide Linkages
- The carboxamide group in all compared compounds serves as a critical pharmacophore for target interaction. However, substituents on the amide nitrogen (e.g., oxane-sulfanyl-ethyl, pyrazole, or sulfamoylphenyl) dictate secondary interactions and metabolic pathways.
Biological Activity
N-[2-(oxan-4-ylsulfanyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a compound of significant interest due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
Compound Overview
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C17H20N2O3S
- Molecular Weight: 348.42 g/mol
The compound features an oxazole ring, a phenyl group, and a carboxamide group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxazole ring and phenyl group are crucial for binding to target proteins or enzymes, which can modulate their activity. This interaction may lead to various biological effects, including:
- Inhibition of Tumor Growth: Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through caspase activation and PARP cleavage .
Anticancer Activity
Recent studies have focused on the anticancer potential of oxazole derivatives. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth in xenograft models. The following table summarizes key findings related to the anticancer activity of this compound:
This data indicates that the compound can effectively inhibit tumor growth and induce apoptosis in specific cancer cell lines.
Case Studies
Case Study 1: Apoptosis Induction in Colon Cancer Cells
In a study examining the structure–activity relationship of oxazole derivatives, it was found that certain derivatives exhibited potent apoptosis-inducing activity in human colorectal cancer cells. The mechanism involved the activation of caspases and subsequent DNA fragmentation, which are hallmarks of apoptosis .
Case Study 2: Inhibition of Tyrosinase Activity
Another relevant study investigated the inhibition of tyrosinase by oxazole derivatives. Compounds similar to this compound exhibited IC50 values significantly lower than standard inhibitors like kojic acid, suggesting strong tyrosinase inhibitory activity .
Q & A
Q. How to evaluate synergistic effects with adjuvant therapies in disease models?
- Methodological Answer :
- Combination Index (CI) : Use Chou-Talalay method (CompuSyn software) to quantify synergy (CI < 1) in dose-response matrices.
- In Vivo Models : Administer with standard chemotherapeutics (e.g., doxorubicin) in xenograft mice, monitoring tumor regression and toxicity (ALT/AST levels).
- Transcriptomics : RNA-seq identifies pathway crosstalk (e.g., apoptosis/autophagy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
